Methyl 2-(dimethoxyphosphoryl)propanoate
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Overview
Description
Methyl 2-(dimethoxyphosphoryl)propanoate: is an organic compound with the molecular formula C6H13O5P. It is a colorless to yellow liquid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(dimethoxyphosphoryl)propanoate can be synthesized through the esterification of 2-(dimethoxyphosphoryl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(dimethoxyphosphoryl)propanoic acid and methanol.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products:
Scientific Research Applications
Methyl 2-(dimethoxyphosphoryl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of methyl 2-(dimethoxyphosphoryl)propanoate involves its hydrolysis to 2-(dimethoxyphosphoryl)propanoic acid and methanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the acid and alcohol. This reaction is catalyzed by acids or bases, depending on the reaction conditions .
Comparison with Similar Compounds
- Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
- Ethyl 2-(dimethoxyphosphoryl)propanoate
- Methyl 2-(diethoxyphosphoryl)propanoate
Comparison: Methyl 2-(dimethoxyphosphoryl)propanoate is unique due to its specific ester structure and the presence of two methoxy groups attached to the phosphorus atom. This structure imparts distinct reactivity and properties compared to similar compounds, such as different hydrolysis rates and nucleophilic substitution patterns .
Properties
IUPAC Name |
methyl 2-dimethoxyphosphorylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYUEUAAPQZSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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